(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride
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Overview
Description
(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride is a chemical compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a cyclopentyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in the presence of a base to facilitate nucleophilic substitution.
Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group or the cyclopentyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine or cyclopentyl derivatives.
Scientific Research Applications
(S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions due to its unique pharmacological properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Aminopyrrolidine: Shares the pyrrolidine ring but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the pyrrolidine ring.
(S)-N-(Cyclopentyl)-3-aminopropanamide: Similar structure but with different functional groups.
Uniqueness: (S)-(3-Aminopyrrolidin-1-yl)(cyclopentyl)methanone hydrochloride is unique due to the combination of the pyrrolidine ring and the cyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
[(3S)-3-aminopyrrolidin-1-yl]-cyclopentylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N2CC[C@@H](C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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